molecular formula C8H9NO B1169723 (Z)-2-pyridin-2-ylprop-1-en-1-ol CAS No. 162894-98-6

(Z)-2-pyridin-2-ylprop-1-en-1-ol

Cat. No.: B1169723
CAS No.: 162894-98-6
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-pyridin-2-ylprop-1-en-1-ol is an organic compound characterized by the presence of a pyridine ring attached to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-pyridin-2-ylprop-1-en-1-ol typically involves the reaction of pyridine-2-carbaldehyde with an appropriate reagent to introduce the propenol group. One common method involves the use of a Wittig reaction, where pyridine-2-carbaldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-pyridin-2-ylprop-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

    Reduction: Formation of 2-(2-pyridinyl)propan-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(Z)-2-pyridin-2-ylprop-1-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-pyridin-2-ylprop-1-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinylmethanol
  • 2-Pyridinylpropan-1-ol
  • 2-Pyridinylbutan-1-ol

Uniqueness

(Z)-2-pyridin-2-ylprop-1-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds

Properties

CAS No.

162894-98-6

Molecular Formula

C8H9NO

Molecular Weight

0

Synonyms

1-Propen-1-ol,2-(2-pyridinyl)-,(Z)-(9CI)

Origin of Product

United States

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